Technical Documentation Center

6-Iodo-1H-indazol-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Iodo-1H-indazol-3-ol
  • CAS: 885518-78-5

Core Science & Biosynthesis

Foundational

6-Iodo-1H-indazole: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of 6-Iodo-1H-indazole, a critical heterocyclic building block in contemporary drug discovery and medicinal chemistry. We will delve into its fundamental properties, synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 6-Iodo-1H-indazole, a critical heterocyclic building block in contemporary drug discovery and medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification

For clarity and unambiguous identification in all research and procurement activities, the fundamental identifiers for 6-Iodo-1H-indazole are provided below.

IdentifierValueSource
CAS Number 261953-36-0[][2][3][4]
Molecular Formula C7H5IN2[][2][3][5]
Molecular Weight 244.03 g/mol [][2][5][6]

Introduction to a Key Pharmacophore

6-Iodo-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with purines and other significant biological molecules. The presence of the iodine atom at the 6-position is of particular strategic importance in synthetic chemistry. This halogen provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the facile introduction of diverse molecular fragments, making 6-Iodo-1H-indazole a versatile scaffold for building complex molecular architectures.

Its significance is underscored by its role as a key intermediate in the synthesis of targeted therapeutic agents, notably as a precursor to inhibitors of Checkpoint kinase 1 (Chk1), a crucial protein in DNA damage response and cell cycle regulation.[]

Synthesis and Mechanistic Considerations

The synthesis of 6-Iodo-1H-indazole can be approached through several routes. A common and reliable method involves the diazotization of 4-iodo-2-methylaniline, followed by an intramolecular cyclization.

Illustrative Synthetic Workflow

G A 4-Iodo-2-methylaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization (Heating) C->D E 6-Iodo-1H-indazole D->E

Caption: Synthetic pathway from 4-iodo-2-methylaniline to 6-Iodo-1H-indazole.

Causality in Experimental Choices:

  • Starting Material: 4-iodo-2-methylaniline is selected due to the strategic placement of the methyl and iodo groups, which direct the cyclization to the desired 6-iodo isomer.

  • Diazotization at Low Temperature: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is conducted at 0-5 °C to ensure the stability of the resulting diazonium salt. At higher temperatures, this intermediate is prone to decomposition.

  • Intramolecular Cyclization: Gentle heating of the diazonium salt intermediate promotes the intramolecular cyclization, leading to the formation of the stable indazole ring system.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of kinase inhibitors. The 6-iodo substituent on this scaffold provides a crucial vector for modification to enhance potency and selectivity for the target kinase.

Workflow: From Building Block to Bioactive Molecule

G A 6-Iodo-1H-indazole B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->B C Diversified Indazole Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing 6-Iodo-1H-indazole.

Expert Insights:

The utility of 6-Iodo-1H-indazole in this workflow stems from the ability to perform late-stage functionalization. This means that the core indazole scaffold can be modified late in the synthetic sequence, allowing for the rapid generation of a library of diverse analogs for biological screening. This approach is highly efficient for exploring the structure-activity relationship (SAR) around the indazole core.

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction using 6-Iodo-1H-indazole.

Objective: To couple a boronic acid derivative to the 6-position of the indazole ring.

Materials:

  • 6-Iodo-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

  • Triphenylphosphine (PPh3, 0.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 6-Iodo-1H-indazole, the boronic acid, and potassium carbonate. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The water is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness through Self-Validation:

This protocol incorporates self-validating steps. The progress of the reaction is monitored analytically (TLC or LC-MS), ensuring that the reaction is proceeding as expected before moving to the workup and purification stages. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties and Handling

A summary of key physicochemical properties is presented below for ease of reference in experimental design.

PropertyValueSource
Appearance Yellow solid[2]
Storage Conditions 0-8 °C, keep in a dark place, inert atmosphere[2][5][4]
Purity (Typical) ≥ 96% (HPLC)[2]

Handling and Storage Recommendations:

Due to its potential light sensitivity and to maintain its purity, 6-Iodo-1H-indazole should be stored in a tightly sealed container in a refrigerator under an inert atmosphere. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

6-Iodo-1H-indazole is a high-value chemical entity in the field of medicinal chemistry. Its well-defined reactivity, particularly at the 6-position, provides a robust platform for the synthesis of complex molecules with therapeutic potential. Understanding the nuances of its handling, synthesis, and application in strategic, late-stage functionalization reactions is key to leveraging its full potential in the discovery and development of novel therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. [Link]

  • Pharmaffiliates. CAS 261953-36-0 | 6-Iodo-1H-Indazole Standard. [Link]

Sources

Exploratory

tautomerism of 6-Iodo-1H-indazol-3-ol

An In-depth Technical Guide to the Tautomerism of 6-Iodo-1H-indazol-3-ol Abstract This technical guide offers a comprehensive examination of the tautomeric phenomena exhibited by 6-Iodo-1H-indazol-3-ol, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism of 6-Iodo-1H-indazol-3-ol

Abstract

This technical guide offers a comprehensive examination of the tautomeric phenomena exhibited by 6-Iodo-1H-indazol-3-ol, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a substituted indazolone, this molecule is capable of existing in multiple, readily interconvertible isomeric forms, primarily through lactam-lactim and annular tautomerism. The predominance of a specific tautomer is a critical determinant of the molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological activity and utility as a synthetic intermediate.[1][2] This document provides researchers, scientists, and drug development professionals with a foundational understanding of the potential tautomers, the key environmental and structural factors influencing their equilibrium, and robust, field-proven methodologies for their characterization. Detailed experimental protocols for spectroscopic and crystallographic analysis are provided alongside a validated computational workflow to predict tautomer stability, ensuring a multi-faceted approach to structural elucidation.

The Tautomeric Landscape: A Multi-Equilibrium System

Tautomerism in the indazole scaffold is a complex interplay of prototropic shifts. For 6-Iodo-1H-indazol-3-ol, two primary forms of tautomerism are operative: lactam-lactim and annular.[3] This results in at least three significant potential tautomers coexisting in equilibrium.

  • 1H-Indazol-3-ol (Lactim/Enol Form): An aromatic structure featuring a hydroxyl group at the C3 position and the mobile proton on the N1 nitrogen of the pyrazole ring. Generally, for most indazoles, the 1H tautomer is considered the most stable annular form due to favorable aromaticity.[4]

  • 1,2-Dihydro-6-iodo-3H-indazol-3-one (Lactam/Keto Form): A non-aromatic (or less aromatic) indazolinone structure containing a carbonyl group at C3 and the mobile proton on the N1 nitrogen. This form is often favored in polar, protic solvents that can stabilize the carbonyl group through hydrogen bonding.[5]

  • 2H-Indazol-3-ol (Annular Lactim/Enol Form): An alternative aromatic lactim structure where the mobile proton resides on the N2 nitrogen. While typically less stable than the 1H-indazole tautomer, its presence cannot be discounted, as substituent effects can sometimes shift the equilibrium.[6]

The dynamic relationship between these principal forms dictates the compound's observable properties.

Workflow cluster_workflow Integrated Tautomer Analysis Workflow start Hypothesize Potential Tautomers comp Computational Modeling (DFT) - Predict Relative Stabilities - Predict Spectroscopic Data start->comp synth Synthesis & Purification of 6-Iodo-1H-indazol-3-ol start->synth nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Identify Tautomers in Solution - Quantify Ratios comp->nmr Compare Predicted vs. Experimental Shifts synth->nmr uv_vis UV-Vis & FT-IR Spectroscopy - Qualitative Assessment - Monitor Solvent Effects synth->uv_vis xray Single Crystal X-Ray Diffraction - Unambiguous Solid-State Structure synth->xray If crystals form conclusion Structural Confirmation & Equilibrium Characterization nmr->conclusion uv_vis->conclusion xray->conclusion Definitive Structure

Sources

Foundational

An In-depth Technical Guide to the Solubility of 6-Iodo-1H-indazole in Common Organic Solvents

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Synthesis In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is frau...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing out as a critical determinant of a molecule's utility. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational process development, from synthesis and purification to formulation and bioavailability.

This guide provides a comprehensive exploration of the solubility of 6-Iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry.[1][2][3] While this compound's potential is significant, particularly as an intermediate in the synthesis of kinase inhibitors like Axitinib, its successful application hinges on a detailed understanding of its behavior in various solvent systems.[2][4][5] This document is designed not only to present what is known but to empower the researcher with the foundational knowledge and practical methodologies to determine and apply solubility data effectively. As such, it serves as both a repository of information and a practical manual for the laboratory scientist.

Physicochemical Profile of 6-Iodo-1H-indazole

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. 6-Iodo-1H-indazole is a substituted indazole, a class of aromatic heterocyclic compounds.[1]

Key Structural and Physical Properties:

PropertyValue/DescriptionSource(s)
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol [4][6]
Appearance Light yellow to brown crystalline powder/solid[4][7]
Melting Point Approximately 207-211 °C[5]
Structure A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, with an iodine atom at the 6-position.[8]

The Theoretical Underpinnings of Solubility: A Predictive Framework

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of dissolution. This process can be conceptualized as the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

For 6-Iodo-1H-indazole, we can predict a general solubility trend based on its structure:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the indazole ring. We anticipate moderate solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should facilitate the dissolution of the polar indazole moiety. High to moderate solubility is expected.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polarizable iodine atom and the benzene ring may lead to some solubility in these solvents, though it is likely to be lower than in polar aprotic solvents.

The following diagram illustrates the logical framework for assessing the solubility of 6-Iodo-1H-indazole.

G Solubility Prediction Framework for 6-Iodo-1H-indazole A 6-Iodo-1H-indazole Structure B Indazole Core (Polar, H-bond acceptor/donor) A->B C Iodine Substituent (Large, Hydrophobic) A->C D Benzene Ring (Non-polar, Aromatic) A->D E Polar Protic Solvents (e.g., Methanol, Ethanol) B->E H-bonding F Polar Aprotic Solvents (e.g., DMSO, Acetone) B->F Dipole-dipole G Non-Polar Solvents (e.g., Toluene, Hexane) C->G van der Waals D->G van der Waals H Predicted Solubility: Moderate E->H I Predicted Solubility: High to Moderate F->I J Predicted Solubility: Low G->J

Caption: A diagram illustrating the predicted solubility of 6-Iodo-1H-indazole.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain reliable and reproducible solubility data, a robust experimental methodology is essential. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[9] The following protocol is designed to be a self-validating system, ensuring the accuracy of the obtained results.

Objective: To determine the equilibrium solubility of 6-Iodo-1H-indazole in a range of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 6-Iodo-1H-indazole (purity >98%)

  • Selected solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the respective solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow:

G Experimental Workflow for Solubility Determination A 1. Preparation Add excess 6-Iodo-1H-indazole to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Ensure equilibrium C 3. Phase Separation Allow the suspension to settle. Centrifuge if necessary. B->C Isolate the liquid phase D 4. Filtration Filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution. C->D Remove undissolved solids E 5. Quantification Prepare serial dilutions of the filtrate and analyze by a validated HPLC or UV-Vis method. D->E Measure concentration F 6. Data Analysis Calculate the concentration of the saturated solution from the calibration curve. E->F Determine solubility

Caption: A workflow diagram for the experimental determination of solubility.

Detailed Protocol:

  • Preparation of the Saturated Solution:

    • For each solvent, accurately weigh an amount of 6-Iodo-1H-indazole that is in clear excess of what is expected to dissolve into a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that the solution is saturated.

    • Add a precise volume of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of the solubility.

  • Quantification:

    • Prepare a standard stock solution of 6-Iodo-1H-indazole of a known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards and the filtered samples using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

  • Data Analysis and Reporting:

    • Using the calibration curve, determine the concentration of 6-Iodo-1H-indazole in the filtered samples.

    • The solubility should be reported in appropriate units, such as mg/mL or g/100 mL, at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of 6-Iodo-1H-indazole in Common Organic Solvents at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic MethanolModerateTo be determined
EthanolModerateTo be determined
Polar Aprotic AcetoneHigh to ModerateTo be determined
Ethyl AcetateHigh to ModerateTo be determined
DichloromethaneHigh to ModerateTo be determined
Dimethyl SulfoxideHighTo be determined
Non-Polar TolueneLowTo be determined
HexaneLowTo be determined

Interpretation of Results:

The obtained solubility data will provide invaluable insights for various applications:

  • Reaction Chemistry: The choice of solvent for a chemical reaction involving 6-Iodo-1H-indazole will depend on its solubility. A solvent in which the compound is sufficiently soluble at the reaction temperature is generally preferred to ensure a homogeneous reaction mixture and optimal reaction kinetics.

  • Purification: Crystallization is a common method for purifying solid compounds. A suitable solvent system for the crystallization of 6-Iodo-1H-indazole would be one in which it is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

  • Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug formulations.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 6-Iodo-1H-indazole in common organic solvents. While publicly available quantitative data is scarce, the provided experimental protocol offers a robust methodology for researchers to generate this critical information. A thorough understanding of the solubility of this important building block will undoubtedly facilitate its effective use in the synthesis of novel therapeutic agents and other advanced materials. Future work should focus on the experimental determination of the data outlined in this guide and exploring the temperature dependence of its solubility to further enhance its utility in process development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole. Retrieved from [Link]

  • Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Samrat Industries. (n.d.). 6- Iodo Indazole CAS # : 261953-36-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Exploratory

The Indazole Scaffold: From Chemical Origins to Clinical Dominance

A Technical Guide for Drug Discovery Professionals Executive Summary The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry, characterized by a benzene ring fused to a pyrazole. It...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry, characterized by a benzene ring fused to a pyrazole. Its enduring value lies in its bioisosteric relationship to the purine nucleus (specifically adenine) and the indole ring system. This structural mimicry allows indazole derivatives to function as potent ATP-competitive inhibitors in kinase drug discovery, while its distinct tautomeric profile offers unique opportunities for optimizing ligand-target interactions. This guide analyzes the chemical physics, synthetic evolution, and therapeutic trajectory of indazole-based compounds.

Part 1: Chemical Foundations & Structural Biology

Tautomerism and Thermodynamic Stability

The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms. Understanding this equilibrium is critical for structure-based drug design (SBDD) because the binding affinity often depends on locking the molecule in a specific tautomeric state to match the protein's binding pocket.

  • Thermodynamics: In the gas phase and aqueous solution, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole by approximately 4.2–10 kcal/mol (approx. 15 kJ/mol) [1, 2].

  • Electronic Basis: The 1H-form preserves the aromaticity of the benzene ring more effectively than the quinoid-like character required by the 2H-form.

  • Implication: Despite the stability of the 1H-form, the 2H-tautomer is often the bioactive conformation in specific kinase pockets where it acts as a hydrogen bond donor/acceptor pair distinct from the 1H-form.

Bioisosterism and Binding Modes

Indazole is a classical bioisostere of indole (found in tryptophan) and purine (found in ATP).

  • Kinase Hinge Binding: In ATP-competitive inhibitors (e.g., Axitinib), the indazole nitrogen atoms typically form hydrogen bonds with the "hinge region" of the kinase.

    • N1-H acts as a Hydrogen Bond Donor (HBD).

    • N2 acts as a Hydrogen Bond Acceptor (HBA).

  • pKa Properties: The pKa of unsubstituted 1H-indazole is approximately 1.3 (protonated form) and 13.8 (deprotonated), making it neutral at physiological pH. This neutrality aids in passive membrane permeability, a key advantage over more basic heterocycles.

IndazoleTautomers T1 1H-Indazole (Benzenoid Character) Most Stable (-15 kJ/mol) T2 2H-Indazole (Quinoid Character) Less Stable T1->T2 Tautomeric Shift (Fast in solution) Target Protein Binding Pocket (Selects specific tautomer) T1->Target H-Bond Donor (N1) H-Bond Acceptor (N2) T2->Target Alternate H-Bond Pattern

Figure 1: Tautomeric equilibrium of the indazole scaffold and its relevance to protein binding.

Part 2: Historical Evolution

The history of indazole is a timeline of shifting utility, from dye chemistry to oncology.

  • 1880s (The Fischer Era): Emil Fischer, the Nobel laureate known for sugar chemistry, first synthesized indazole derivatives while exploring hydrazine chemistry. Early applications were limited to the dye industry (azo dyes) [3].

  • 1960s-1980s (Non-Oncology Pharmacology): The scaffold appeared in anti-inflammatory agents like Bendazac (for cataracts/inflammation) and Benzydamine (topical NSAID).

  • 1990s-Present (The Kinase Revolution): The discovery that indazoles could mimic the adenine ring of ATP revolutionized their use. This led to the approval of Axitinib (Pfizer) and Pazopanib (GSK), cementing the scaffold's status as a "privileged structure" in oncology [4].

Part 3: Synthetic Methodologies

For medicinal chemists, the ability to functionalize the indazole ring at the C3, N1, and C4-C7 positions is vital. Below are two distinct protocols: the classical method for scaffold generation and a modern method for functionalization.

Protocol A: Classical Diazotization (Jacobson/Fischer Type)

This method constructs the indazole core from o-toluidine derivatives. It is robust for generating the parent scaffold.

Mechanism: Intramolecular cyclization of a diazonium salt onto a methyl group.

Step-by-Step Workflow:

  • Starting Material: Dissolve o-toluidine (or substituted derivative) in glacial acetic acid.

  • Diazotization: Cool the solution to 0–5°C. Add sodium nitrite (NaNO₂) aqueous solution dropwise. Critical: Temperature control is essential to prevent decomposition of the diazonium salt.

  • Cyclization: Allow the mixture to warm to room temperature (or heat gently to 60°C depending on substituents). The diazonium intermediate attacks the methyl group (often requiring phase transfer catalysis or specific solvent conditions for efficiency).

  • Workup: Neutralize with NaOH. The indazole product typically precipitates or is extracted with ethyl acetate.

Protocol B: Modern C-N Cross-Coupling (Buchwald-Hartwig)

Used to functionalize the N1 position with aryl groups, common in drugs like Pazopanib .

Reagents:

  • Substrate: 1H-Indazole[1][2][3]

  • Coupling Partner: Aryl halide (Ar-Br or Ar-I)

  • Catalyst: Pd₂(dba)₃ or CuI (Ullmann-type)

  • Ligand: Xantphos or DMEDA

  • Base: Cs₂CO₃ or K₃PO₄

Self-Validating Check:

  • Regioselectivity: 1H-indazoles favor N1-arylation under palladium catalysis due to the nucleophilicity of N1. If N2-arylation is observed, check steric hindrance on the aryl halide or switch to copper catalysis, which can sometimes alter selectivity.

SyntheticWorkflow Start Start: o-Toluidine Derivative Step1 Diazotization (NaNO2, AcOH, 0°C) Start->Step1 Inter Intermediate: Diazonium Salt Step1->Inter Step2 Cyclization (Intramolecular attack on Methyl) Inter->Step2 Warm to RT Product Product: 1H-Indazole Core Step2->Product Func Functionalization (N1-Arylation) Pd-Catalysis / Aryl Halide Product->Func Drug Final Drug Candidate (e.g., Pazopanib analog) Func->Drug

Figure 2: Synthetic workflow from raw materials to functionalized drug candidate.

Part 4: Therapeutic Applications & Case Studies

The indazole scaffold is most prominent in Tyrosine Kinase Inhibitors (TKIs).

Comparative Data of FDA-Approved Indazoles[3]
Drug NameTarget(s)IndicationBinding ModeYear Approved
Granisetron 5-HT3 ReceptorChemotherapy-induced NauseaAntagonist (Allosteric)1993
Pazopanib VEGFR, PDGFR, c-KitRenal Cell CarcinomaType I (ATP Competitive)2009
Axitinib VEGFR 1/2/3Renal Cell CarcinomaType I (ATP Competitive)2012
Entrectinib TRK A/B/C, ROS1, ALKSolid Tumors (NTRK+), NSCLCType I (ATP Competitive)2019
Lonidamine Hexokinase IICancer (limited markets)Energy Metabolism InhibitorN/A (Investigational/Regional)
Case Study: Axitinib and Entrectinib

Axitinib demonstrates the classic "adenine mimicry." The indazole core resides in the ATP binding pocket of VEGFR2.

  • Interaction: The N1 and N2 atoms form a bidentate hydrogen bonding motif with the backbone of the hinge region residues (specifically Glu917 and Cys919 in VEGFR2).

  • Selectivity: The substitution at the C3 position (vinyl-pyridine moiety) extends into the solvent-accessible region, controlling solubility and pharmacokinetic properties.

Entrectinib represents the next generation, designed for CNS penetration.

  • Design: It targets TRK fusions. The indazole core is crucial for high affinity, while the pendant piperazine group ensures blood-brain barrier (BBB) permeability, addressing brain metastases in NSCLC [5].

KinaseBinding Indazole Indazole Core (Inhibitor) Hinge Kinase Hinge Region (Glu917 / Cys919) Indazole->Hinge H-Bonds (N1/N2) Gatekeeper Gatekeeper Residue (Steric Control) Indazole->Gatekeeper Van der Waals Pocket Hydrophobic Pocket Indazole->Pocket Hydrophobic Interactions

Figure 3: Schematic of Indazole-Kinase binding interactions (Type I inhibition).

Part 5: Future Perspectives

PROTACs (Proteolysis Targeting Chimeras)

The indazole scaffold is transitioning from simple inhibition to protein degradation. Recent research utilizes indazole derivatives as the "warhead" (ligand for the target protein) linked to an E3 ligase recruiter.

  • Example: Indazole-based degraders targeting PRMTs (Protein Arginine Methyltransferases) have shown efficacy in triple-negative breast cancer models (e.g., compound SKLB06329) [6]. The rigid indazole core provides the necessary affinity to anchor the PROTAC to the target.

CNS-Penetrant Agents

Following the success of Entrectinib, the scaffold is being optimized for neuro-oncology. The focus is on maintaining the low molecular weight and lipophilicity (LogP ~3-4) inherent to the scaffold while minimizing P-glycoprotein (P-gp) efflux.

References

  • Valadbeigi, Y., & Farrokhpour, H. (2014). Effect of hydration on the stability and tautomerisms of different isomers of uracil (and comparative azole data). RSC Advances. Link

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[4] The Journal of Organic Chemistry. Link[4]

  • Fischer, E. (1880). Ueber die Hydrazine der Zimmtsäure. Berichte der deutschen chemischen Gesellschaft. (Historical Reference).
  • Boddapati, S. N. M., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. Link

  • Menichincheri, M., et al. (2016).[5] Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2025). Discovery of novel indazole derivatives as type I PRMTs inhibitors for the treatment of triple-negative breast cancer.[6] European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

experimental protocol for Suzuki coupling with 6-Iodo-1H-indazole

An Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling of 6-Iodo-1H-indazole Introduction: The Strategic Union of Indazole and Aryl Moieties The indazole scaffold is a privileged bicyclic heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling of 6-Iodo-1H-indazole

Introduction: The Strategic Union of Indazole and Aryl Moieties

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, the development of robust and efficient synthetic methodologies to functionalize the indazole ring is of paramount importance in medicinal chemistry and drug development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon (C-C) bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for synthetic chemists.[2][3] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 6-iodo-1H-indazole, a key building block for creating diverse libraries of 6-aryl-1H-indazoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide a comprehensive troubleshooting guide to empower researchers in this critical synthetic transformation.

Pillar 1: The Mechanistic Blueprint of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is fundamental to rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (6-iodo-1H-indazole) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium center into the carbon-iodine bond, forming a new Pd(II) intermediate.[1][4] Aryl iodides are highly reactive in this step compared to bromides or chlorides.[3]

  • Transmetalation : This is the crucial C-C bond-forming precursor step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base.[6][7] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[8][9][10]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 6-Aryl-1H-indazole (Ar-Ar') RedElim->Product ArylHalide 6-Iodo-1H-indazole (Ar-I) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation Workflow start Start: Prepare Reagents setup 1. Add Solids to Flame-Dried Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (x3) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst (under inert gas flow) solvent->catalyst react 5. Heat to 80-110 °C with Vigorous Stirring catalyst->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Cool, Dilute, & Perform Aqueous Wash monitor->workup purify 8. Dry, Concentrate, & Purify via Chromatography workup->purify end End: Pure Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Iodo-1H-indazole Stability & Handling Guide

Executive Summary & Compound Profile 6-Iodo-1H-indazole (CAS: 261953-36-0) is a critical heterocyclic building block, primarily used in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and other bioactive smal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Iodo-1H-indazole (CAS: 261953-36-0) is a critical heterocyclic building block, primarily used in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and other bioactive small molecules.[1] Its utility stems from the orthogonal reactivity of the iodine handle (C-6) and the acidic N-H proton.

However, users often encounter stability challenges related to regioselective alkylation , photodeiodination , and protodeiodination under forcing conditions. This guide provides mechanistic insights and validated protocols to mitigate these risks.

Property Data / Limit
Molecular Formula

Molecular Weight 244.03 g/mol
Appearance White to off-white crystalline solid
pKa (Calculated) ~12.96 (N-H acidity)
Storage 2-8°C, Inert Atmosphere (

/Ar), Protect from Light
Solubility DMSO, Methanol, DMF; Sparingly soluble in water

Core Stability Matrix

This matrix defines the boundaries of safe operation. Operating outside these parameters significantly increases the risk of degradation or side reactions.

ConditionStability RatingCritical Notes & Risks
Acidic (pH < 2) Moderate Stable to dilute mineral acids at RT.[1] Risk: Prolonged heating in strong acid (e.g., HCl/EtOH reflux > 4h) can lead to protodeiodination (loss of Iodine).[1]
Basic (pH > 10) High The indazole ring is stable to hydrolysis.[1] Risk: Deprotonation forms the indazolyl anion, which is highly nucleophilic. In the presence of electrophiles, mixtures of N1- and N2-isomers form.
Oxidative Low Incompatible with strong oxidizers (

, peroxides).[1] The hydrazine-like N-N bond is susceptible to oxidative cleavage or N-oxide formation.[1]
Photolytic Critical Highly Light Sensitive. The C-I bond is weak (~50-60 kcal/mol).[1] Exposure to UV/Vis light causes homolytic cleavage, generating radical species and free iodine (yellowing).[1]
Metal Catalysis Variable Risk: Under Pd-catalyzed conditions (Suzuki/Buchwald), competitive hydrodehalogenation (reduction) can occur if the catalytic cycle is slow or if a hydride source is present.[1]

Troubleshooting Guide (Q&A)

Scenario 1: "My reaction mixture turned yellow/brown during storage or workup."

Diagnosis: Photodeiodination or Oxidation. The C-I bond is photolabile.[1] Upon exposure to light, homolytic cleavage generates an aryl radical and an iodine radical (


).[1] Two 

radicals recombine to form

, which is yellow/brown.

Corrective Action:

  • Immediate: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  during workup.[1] This reduces 
    
    
    
    back to iodide (
    
    
    ), restoring the colorless appearance.
  • Prevention: Wrap all reaction flasks, columns, and storage vials in aluminum foil. Perform reactions in a fume hood with amber lighting if possible.

Scenario 2: "I am getting a mixture of isomers during N-alkylation. How do I control this?"

Diagnosis: Lack of Regiocontrol (N1 vs. N2). The indazolyl anion is an ambident nucleophile.[1]

  • N1-Alkylation (Thermodynamic): Favored by steric bulk, high temperatures, and thermodynamic equilibration.

  • N2-Alkylation (Kinetic): Often favored by chelation effects, lower temperatures, or specific solvent interactions.

Technical Insight: Under basic conditions (


/DMF), the N1-isomer is generally the major product due to the aromatic stability of the benzenoid ring system in the 1H-tautomer. However, the N2-isomer (quinoid-like character) is a persistent impurity.[1]

Corrective Action:

  • For N1-Selectivity: Use

    
     in DMF at 80-100°C . The higher temperature allows for thermodynamic equilibration to the more stable N1-isomer.
    
  • For N2-Selectivity: Use Meerwein's salt (

    
    )  or specific directing groups, though direct N2-alkylation of 6-iodoindazole is challenging.[1]
    
Scenario 3: "The Iodine atom disappeared during my Suzuki coupling."

Diagnosis: Hydrodehalogenation (Reduction). In Pd-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C-I bond forms an Ar-Pd(II)-I species.[1] If transmetallation is slow, this intermediate can intercept a hydride source (often from the solvent, e.g., alcohols, or the base), leading to reductive elimination of Ar-H (6-H-indazole).

Corrective Action:

  • Solvent Switch: Avoid primary/secondary alcohols (MeOH, iPrOH) as solvents.[1] Use Dioxane, Toluene, or DMF .

  • Catalyst Load: Increase catalyst activity (e.g., use Pd(dppf)

    
      or XPhos Pd G2 ) to speed up the transmetallation step relative to the side reaction.[1]
    
  • Base: Switch from alkoxide bases (which can act as hydride donors via

    
    -hydride elimination) to inorganic carbonates (
    
    
    
    ,
    
    
    ).[1]

Mechanistic Visualizations

Diagram 1: Degradation Pathways

This diagram illustrates the two primary degradation risks: Photolysis (Light) and Acid-Catalyzed Protodeiodination.[1]

DegradationPathways Compound 6-Iodo-1H-indazole Radical [Indazolyl Radical]• + I• Compound->Radical Homolytic Cleavage Protonation Ipso-Protonation (Sigma Complex) Compound->Protonation Electrophilic Attack Light UV/Vis Light (hv) Light->Radical Iodine I2 (Yellow/Brown) + De-iodo Product Radical->Iodine Recombination Acid Strong Acid / Heat (H+) Acid->Protonation Deiodo Protodeiodination (6-H-Indazole) Protonation->Deiodo Loss of I+

Caption: Figure 1.[1] Degradation pathways showing photolytic cleavage (top) and acid-catalyzed protodeiodination (bottom).[1]

Diagram 2: N-Alkylation Regioselectivity Logic

Understanding the competition between N1 and N2 attack is crucial for yield optimization.

AlkylationSelectivity Start 6-Iodo-1H-indazole (Neutral) Anion Indazolyl Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (e.g., Cs2CO3) Base->Anion N1_Path N1 Attack (Thermodynamic) Anion->N1_Path Steric Control / Equil. N2_Path N2 Attack (Kinetic) Anion->N2_Path Chelation / Kinetic Product_N1 1-Alkyl-6-iodo-1H-indazole (Major Product) N1_Path->Product_N1 Product_N2 2-Alkyl-6-iodo-2H-indazole (Minor Product) N2_Path->Product_N2

Caption: Figure 2. Regioselectivity in basic alkylation. N1 is thermodynamically favored; N2 is kinetically accessible.[1]

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Standard Procedure)

Use this protocol to maximize the yield of the biologically relevant N1-isomer.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 6-Iodo-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M concentration) .

  • Base Addition: Add Cesium Carbonate (

    
    , 2.0 eq) .
    
    • Note:

      
       is preferred over 
      
      
      
      for better solubility and "Cesium Effect" enhancing N1 selectivity.
  • Electrophile: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] If N2-isomer is present, extending reaction time often converts N2 -> N1 via migration (if the alkyl group allows) or simply drives the thermodynamic product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) to remove DMF.[1] Wash with Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar (higher

    
    ) than the N2-isomer.[1]
    
Protocol B: Stability-Indicating HPLC Method

Use this method to detect degradation products (free iodine, de-iodo impurity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • 254 nm: General aromatic detection.

    • 220 nm: Amide/Indazole bonds.[1]

    • Note: 6-Iodo-1H-indazole elutes later than the de-iodo impurity (indazole) due to the lipophilicity of the iodine atom.[1]

References

  • BenchChem. Methyl 6-Iodo-1H-indazole-3-carboxylate. Retrieved from [1]

  • Lier, F. et al. (2012).[1] Regioselective Alkylation of Indazoles. Journal of Organic Chemistry , 77(6), 2971–2977.

  • PubChem. 6-Iodo-1H-indazole Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Meanwell, N. A. et al. (2018).[1] Regiocontrol in the N-alkylation of indazoles. Journal of Medicinal Chemistry , 61(15), 6901-6917.

  • Fisher Scientific. Safety Data Sheet: 6-Iodo-1H-indazole. Retrieved from [1]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 6-Iodo-1H-indazole Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the scale-up synthesis of 6-Iodo-1H-indazole and its inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the scale-up synthesis of 6-Iodo-1H-indazole and its intermediates. As a crucial building block in the synthesis of various pharmaceutical agents, including the oncology drug Axitinib, the robust and safe production of 6-Iodo-1H-indazole at scale is of paramount importance.[1][2] This guide, structured in a troubleshooting and FAQ format, provides in-depth technical insights and practical solutions to common issues faced during process development and manufacturing.

Core Synthesis Routes and Their Inherent Scale-Up Challenges

The industrial synthesis of 6-Iodo-1H-indazole predominantly follows two key pathways, each presenting a unique set of challenges when transitioning from laboratory to pilot or commercial scale.

Route 1: Diazotization of 6-Amino-1H-indazole

This route involves the diazotization of 6-Amino-1H-indazole followed by a Sandmeyer-type reaction with an iodide source. While effective at a lab scale, this pathway introduces significant safety and control challenges upon scale-up.

Troubleshooting Guide: Diazotization Route

Question 1: We are observing a decrease in yield and an increase in dark-colored impurities upon scaling up the diazotization of 6-Amino-1H-indazole. What are the likely causes and how can we mitigate them?

Answer: This is a common issue often linked to the inherent instability of the diazonium salt intermediate. Here’s a breakdown of the probable causes and actionable solutions:

  • Thermal Instability of the Diazonium Salt: Diazonium salts are notoriously thermally labile and can decompose, leading to a host of byproducts.[3][4][5] The exothermic nature of the diazotization reaction can create localized hotspots in a large reactor, accelerating decomposition.[3][6]

    • Causality: Inefficient heat transfer in larger vessels is a primary culprit. What is easily managed in a lab flask with an ice bath becomes a significant challenge in a multi-liter reactor.

    • Solution:

      • Strict Temperature Control: Maintain a reaction temperature below 5°C throughout the diazotization process.[5][7] Employ a highly efficient reactor cooling system and monitor the internal temperature with multiple probes.

      • Controlled Addition Rate: Add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations and subsequent exotherms.

      • Flow Chemistry: For large-scale production, consider transitioning to a continuous flow reactor. This technology offers superior heat and mass transfer, minimizing the residence time of the unstable diazonium intermediate and significantly reducing the risk of decomposition.[8]

  • Side Reactions: The formation of phenolic impurities (from reaction with water) and azo-coupling byproducts can increase with poor temperature and stoichiometry control.

    • Causality: Slower mixing and localized concentration gradients in large reactors can promote these side reactions.

    • Solution:

      • Optimized Stoichiometry: Use a minimal excess of sodium nitrite to ensure complete conversion while minimizing side reactions.[7]

      • Efficient Agitation: Ensure the reactor is equipped with an appropriate agitator to maintain a homogenous reaction mixture.

Question 2: We have significant safety concerns regarding the potential for a runaway reaction during the diazotization step. How can we assess and control this risk?

Answer: The risk of a thermal runaway is the most critical safety hazard associated with this process and must be rigorously managed.[4][9][10]

  • Hazard Assessment:

    • Differential Scanning Calorimetry (DSC): Conduct DSC analysis on the reaction mixture to determine the onset temperature of decomposition of the diazonium salt.[5][11] This data is crucial for establishing safe operating temperature limits.

    • Reaction Calorimetry (RC1): Use reaction calorimetry to measure the heat of reaction and the rate of heat evolution. This will help in designing an adequate cooling system for the plant reactor.[12]

  • Control Measures:

    • Semi-Batch Operation: In a semi-batch process, the controlled addition of the limiting reagent (typically sodium nitrite) is a key safety feature.[4]

    • Quenching Strategy: Have a validated quenching procedure in place to rapidly neutralize the diazonium salt in case of a cooling failure. This could involve the addition of a reducing agent or a compound that rapidly couples with the diazonium salt.

    • Emergency Venting: The reactor must be equipped with an appropriately sized emergency relief system to handle the rapid gas evolution (N₂) in a worst-case scenario.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Key Consideration for Scale-Up
Heat Transfer High surface area-to-volume ratio, efficient cooling with ice bath.Low surface area-to-volume ratio, requires jacketed reactor with efficient cooling fluid.Potential for localized hotspots and thermal runaway.[10]
Mixing Rapid and efficient.Slower mixing, potential for localized concentration gradients.Increased risk of side reactions and impurity formation.
Reagent Addition Manual addition, easy to control.Automated, controlled addition rate is critical for safety and quality.Uncontrolled addition can lead to a dangerous exotherm.[6]
Safety Small quantities, manageable risk.Large quantities of unstable intermediates, significant runaway reaction and explosion hazard.[4][5]Rigorous process safety management is essential.

Route 2: Direct Iodination of 1H-Indazole Intermediates

This route involves the direct electrophilic iodination of a suitable 1H-indazole precursor. While avoiding the hazards of diazotization, this pathway presents challenges related to regioselectivity and impurity formation, particularly the over-iodination to form di-iodo species.[13]

Troubleshooting Guide: Direct Iodination Route

Question 1: During the scale-up of our iodination reaction, we are observing a significant amount of a di-iodinated impurity. How can we improve the selectivity for the desired mono-iodinated product?

Answer: The formation of di-iodo-1H-indazole is a common challenge in this synthesis, arising from the activation of the indazole ring towards further electrophilic substitution after the first iodination.

  • Stoichiometry Control:

    • Causality: Using a large excess of the iodinating agent (e.g., iodine, N-iodosuccinimide) will inevitably lead to over-iodination.

    • Solution: Carefully control the stoichiometry of the iodinating agent. A slight excess may be necessary for complete conversion, but this should be optimized to minimize di-iodination.

  • Reaction Conditions:

    • Causality: Harsh reaction conditions, such as high temperatures and prolonged reaction times, can promote the formation of the di-iodo byproduct.

    • Solution:

      • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Reaction Time: Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed to prevent further reaction.

  • Addition Profile:

    • Causality: Adding the iodinating agent all at once can create localized high concentrations, favoring di-iodination.

    • Solution: Add the iodinating agent portion-wise or as a solution over a prolonged period to maintain a low concentration in the reaction mixture.

Question 2: We are struggling with the purification of 6-Iodo-1H-indazole from the unreacted starting material and the di-iodo impurity at a larger scale. Column chromatography is not economically viable. What are our options?

Answer: Large-scale purification requires a shift from chromatographic methods to more scalable techniques like crystallization.

  • Crystallization:

    • Solvent Screening: Conduct a thorough solvent screening to identify a solvent or solvent system that provides good discrimination in solubility between the desired product and the impurities. Anti-solvent crystallization is often an effective technique.

    • Seeding: Develop a seeding strategy to ensure the crystallization of the desired polymorph and to control the crystal size distribution, which can impact filtration and drying.

    • Process Parameters: Optimize cooling profiles and agitation rates to maximize yield and purity.

  • Reactive Crystallization/Work-up:

    • Selective Quenching: It may be possible to selectively react the excess iodinating agent or one of the impurities to facilitate separation. For instance, a mild reducing agent could potentially reduce unreacted iodine.

ImpurityFormation MechanismMitigation Strategy at Scale
Di-iodo-1H-indazole Over-iodination of the product.Strict stoichiometric control of the iodinating agent, controlled addition rate, and optimized reaction temperature and time.[13]
Unreacted 1H-Indazole Incomplete reaction.Slight excess of iodinating agent, optimization of reaction conditions.
Other Regioisomers Non-selective iodination.Use of directing groups on the indazole ring, if feasible, or selection of a more regioselective iodinating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the reagents used in the synthesis of 6-Iodo-1H-indazole?

A1:

  • Diazotization Route:

    • Sodium Nitrite: Oxidizer, toxic.

    • Acids (e.g., HCl, H₂SO₄): Corrosive.

    • Diazonium Salts: Thermally unstable, potentially explosive.[4][5]

  • Iodination Route:

    • Iodine: Corrosive, causes severe skin and eye irritation.

    • N-Iodosuccinimide (NIS): Irritant.

    • Solvents (e.g., DMF): Toxic.

Q2: How does the choice of starting material (e.g., 6-bromo-1H-indazole vs. 6-amino-1H-indazole) impact the overall process and scale-up challenges?

A2:

  • Starting with 6-Amino-1H-indazole: This route is often shorter but involves the hazardous diazotization step, making process safety the primary scale-up challenge.[14]

  • Starting with 6-Bromo-1H-indazole: This route involves a halogen exchange reaction, which is generally safer than diazotization. However, the reaction may require a copper catalyst and specific ligands, which can add cost and introduce challenges related to metal contamination in the final product.[15]

Q3: What are the critical process parameters to monitor during the scale-up of 6-Iodo-1H-indazole synthesis?

A3:

  • Temperature: The most critical parameter for both safety (diazotization) and selectivity (iodination).

  • Addition Rate: Crucial for controlling exotherms and minimizing localized high concentrations of reagents.

  • Mixing/Agitation: Essential for maintaining homogeneity and ensuring consistent reaction conditions.

  • Reaction Time: Important for maximizing yield while minimizing byproduct formation.

  • pH: Can influence reaction rate and product stability.

Q4: Are there any "green" chemistry considerations for the synthesis of 6-Iodo-1H-indazole?

A4: Yes, several aspects can be considered:

  • Solvent Selection: Opt for less hazardous solvents where possible.

  • Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts.

  • Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

  • Waste Reduction: Develop processes that minimize the generation of waste streams.

Visualizing the Troubleshooting Workflow

Troubleshooting Low Yield in Diazotization Route

Caption: Troubleshooting workflow for low yield in the diazotization route.

Impurity Formation Pathway in Direct Iodination

Caption: Formation of di-iodinated impurity during direct iodination.

References

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Ghosh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • A method of synthesizing 6-iodo -1H- indazole. (2019). CN109761511A.
  • An improved process for preparation of axitinib. (2016). WO2016108106A1.
  • Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal. [Link]

  • Axitinib Iodo THP Impurity. Allmpus. [Link]

  • Runaway Reaction During Production of an Azo Dye Intermediate. (1998). ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]

  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology. [Link]

  • Zhang, S.-G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Axitinib-Impurities. (n.d.). Pharmaffiliates. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2009). ResearchGate. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2018). ACS Publications. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Fauske & Associates. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]

  • Axitinib 6-Iodo-1H-indazole | CAS 261953-36-0. Veeprho. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Methods for preparing indazole compounds. (2006). WO2006048745A1.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Nature. [Link]

  • Scale-up Reactions. (2019). Division of Research Safety - University of Illinois Urbana-Champaign. [Link]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Chemical Health & Safety. [Link]

  • Browne, D. L. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules. [Link]

  • The Halogenation of Indazoles. (2019). ResearchGate. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. (2022). ResearchGate. [Link]

  • Large-scale crystallization of proteins for purification and formulation. (2015). PubMed. [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). AIDIC - The Italian Association of Chemical Engineering. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 6-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Iodo-1H-indazole 6-Iodo-1H-indazole (CAS: 261953-36-0) is a crucial heterocyclic building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Iodo-1H-indazole

6-Iodo-1H-indazole (CAS: 261953-36-0) is a crucial heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. The efficiency, scalability, and cost-effectiveness of the synthesis of 6-Iodo-1H-indazole are therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of the two primary synthetic routes to this valuable compound, offering a critical analysis of their respective methodologies, performance, and underlying chemical principles. We will delve into the classic Sandmeyer reaction starting from 6-aminoindazole and the more modern copper-catalyzed halogen exchange (aromatic Finkelstein reaction) from 6-bromo-1H-indazole, providing detailed experimental protocols and a comparative summary to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Sandmeyer Reaction of 6-Aminoindazole

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] In the context of 6-Iodo-1H-indazole synthesis, this route commences with the diazotization of 6-aminoindazole, followed by the introduction of iodide.

Reaction Mechanism

The Sandmeyer reaction proceeds through a free radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The process begins with the formation of a diazonium salt from the primary aromatic amine (6-aminoindazole) and nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[3] A single electron transfer from a copper(I) species to the diazonium salt then generates an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical subsequently abstracts an iodine atom from a copper(II) iodide species to form the final product, 6-Iodo-1H-indazole, while regenerating the copper(I) catalyst.[2]

Diagram of the Sandmeyer Reaction Pathway

Sandmeyer Reaction cluster_0 Starting Material Synthesis cluster_1 Sandmeyer Reaction 6-Nitroindazole 6-Nitroindazole 6-Aminoindazole 6-Aminoindazole 6-Nitroindazole->6-Aminoindazole Reduction (e.g., Pd/C, H2) 6-Aminoindazole_re 6-Aminoindazole Diazonium_Salt 6-Indazolediazonium Salt 6-Aminoindazole_re->Diazonium_Salt Diazotization (NaNO2, HCl, 0°C) 6-Iodo-1H-indazole_prod 6-Iodo-1H-indazole Diazonium_Salt->6-Iodo-1H-indazole_prod Iodination (KI, 40°C)

Caption: Synthetic workflow for 6-Iodo-1H-indazole via the Sandmeyer reaction.

Synthesis of the Starting Material: 6-Aminoindazole

The precursor for the Sandmeyer route, 6-aminoindazole (CAS: 6967-12-0), is typically prepared through the reduction of 6-nitro-1H-indazole (CAS: 7597-18-4).

Experimental Protocol: Synthesis of 6-Aminoindazole

  • Reaction Setup: In a suitable hydrogenation vessel, suspend 6-nitro-1H-indazole (25 g, 0.153 mol) and 10% Palladium on carbon (2.0 g) in methanol.

  • Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere (1 atm).

  • Work-up: Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-amino-1H-indazole as a yellow solid.

    • Yield: 18.5 g (94%).[4]

Detailed Experimental Protocol for the Sandmeyer Reaction
  • Reaction Setup: Prepare a suspension of 6-aminoindazole (10.4 g, 78 mmol) in water (30 mL) and cool to 0°C in an ice bath.

  • Diazotization: To the stirred suspension, add concentrated hydrochloric acid (35 mL, 420 mmol) followed by a solution of sodium nitrite (6.64 g, 96 mmol) in water (30 mL), maintaining the temperature at 0°C. Stir the mixture for 30 minutes.

  • Iodination: Add a solution of potassium iodide (15.91 g, 96 mmol) in water (30 mL) to the reaction mixture at room temperature and continue stirring for another 30 minutes.

  • Reaction: Add dichloromethane (80 mL) and heat the mixture to 40°C for 2 hours.

  • Work-up: Cool the reaction mixture to 0°C and adjust the pH to 14 with a 3N sodium hydroxide solution.

  • Isolation and Purification: Filter the resulting precipitate and wash with a 10% sodium thiosulfate solution. Dissolve the precipitate in tetrahydrofuran, add silica gel, and stir for 1 hour at room temperature. Add n-hexane (600 mL) and filter. Wash the residue twice with a THF/n-hexane (1/3 v/v) solution and remove the solvent under reduced pressure to obtain 6-Iodo-1H-indazole as an orange powder.

    • Yield: 15.23 g (80%).[5]

Route 2: Copper-Catalyzed Halogen Exchange of 6-Bromo-1H-indazole

A more contemporary approach to the synthesis of 6-Iodo-1H-indazole involves a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. This method utilizes the more readily available 6-bromo-1H-indazole as the starting material.

Reaction Mechanism

The copper-catalyzed aromatic Finkelstein reaction is believed to proceed through an oxidative addition-reductive elimination pathway. A copper(I) catalyst, often stabilized by a ligand such as N,N'-dimethylethylenediamine, undergoes oxidative addition to the aryl bromide (6-bromo-1H-indazole) to form a transient arylcopper(III) intermediate. This is followed by halide exchange with an iodide source, typically potassium iodide. The final step is the reductive elimination of 6-Iodo-1H-indazole, which regenerates the active copper(I) catalyst. The driving force for this equilibrium-driven reaction is often the precipitation of the less soluble potassium bromide.

Diagram of the Halogen Exchange Pathway

Halogen Exchange cluster_0 Starting Material Synthesis cluster_1 Halogen Exchange Reaction 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 6-Bromo-1H-indazole 6-Bromo-1H-indazole 4-Bromo-2-methylaniline->6-Bromo-1H-indazole Diazotization & Cyclization 6-Bromo-1H-indazole_re 6-Bromo-1H-indazole 6-Iodo-1H-indazole_prod 6-Iodo-1H-indazole 6-Bromo-1H-indazole_re->6-Iodo-1H-indazole_prod Copper-Catalyzed Halogen Exchange (CuI, KI, Ligand)

Caption: Synthetic workflow for 6-Iodo-1H-indazole via halogen exchange.

Synthesis of the Starting Material: 6-Bromo-1H-indazole

6-Bromo-1H-indazole (CAS: 79762-54-2) can be synthesized from 4-bromo-2-methylaniline (CAS: 583-75-5) through a diazotization and cyclization sequence.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole

  • Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

  • Work-up and Hydrolysis: Remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent and slurry the resulting solid with heptane. Filter and dry under vacuum to yield 6-Bromo-1H-indazole.[6]

Detailed Experimental Protocol for the Halogen Exchange Reaction
  • Reaction Setup: In a suitable reactor, charge 6-bromo-1H-indazole (5.0 g), potassium iodide (13.38 g), 1,4-dioxane (50 mL), and tetrabutylammonium iodide (0.2 g).

  • Catalyst Addition: Add cuprous iodide (0.51 g) and N,N-dimethylethylenediamine (0.47 g, 0.2 equiv.).

  • Reaction: Heat the mixture to reflux and maintain for 48 hours.

  • Work-up: After the reaction, cool the mixture to room temperature and filter. Wash the filter cake with 1,4-dioxane.

  • Isolation and Purification: Concentrate the combined filtrate, dissolve the residue in ethyl acetate, and wash with a 13% ammonia solution. Separate and concentrate the organic phase. Recrystallize the resulting concentrate from acetonitrile to obtain 6-Iodo-1H-indazole.

    • Yield: 85%.[5]

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Copper-Catalyzed Halogen ExchangeAnalysis
Starting Material 6-Aminoindazole6-Bromo-1H-indazoleBoth starting materials are multi-step syntheses from commercially available precursors. The choice may depend on the availability and cost of the ultimate starting materials (e.g., 6-nitroindazole vs. 4-bromo-2-methylaniline).
Key Reagents Sodium nitrite, HCl, Potassium iodidePotassium iodide, Copper(I) iodide, N,N'-dimethylethylenediamineThe Sandmeyer route uses classic, inexpensive reagents but involves the handling of potentially unstable diazonium salts. The halogen exchange route employs a copper catalyst and a ligand, which may be more costly but offers milder reaction conditions.
Reaction Conditions Low temperatures (0°C) for diazotization, followed by moderate heating (40°C).Reflux temperatures are required for an extended period (48 hours).The Sandmeyer reaction requires careful temperature control, especially during the exothermic diazotization step. The halogen exchange involves prolonged heating.
Reported Yield ~80%~85%[5][7]Both routes provide good to excellent yields.
Purity Purity is generally good after purification.The product is often obtained with low impurity content.[7]Both methods can yield high-purity material after appropriate work-up and purification.
Scalability The generation and handling of diazonium salts on a large scale can pose safety challenges.This route is generally considered more amenable to large-scale production due to its more stable intermediates.For industrial applications, the halogen exchange route may be preferred due to safety and process stability considerations.
Environmental Impact The use of strong acids and the generation of nitrogenous waste are environmental considerations.The use of a copper catalyst necessitates waste stream management to remove heavy metals.Both routes have environmental considerations that need to be addressed in a manufacturing setting.

Conclusion and Expert Recommendation

Both the Sandmeyer reaction and the copper-catalyzed halogen exchange are viable and effective methods for the synthesis of 6-Iodo-1H-indazole.

The Sandmeyer reaction is a classic and well-established route that utilizes readily available and inexpensive reagents. However, the in situ generation and handling of the diazonium salt intermediate require careful temperature control and pose potential safety risks, particularly on a larger scale.

The copper-catalyzed halogen exchange represents a more modern and often preferred industrial approach. While it may involve more expensive reagents (copper catalyst and ligand), it generally offers milder reaction conditions, avoids the use of highly reactive intermediates, and is more amenable to process scale-up. The reported yields are comparable to, and in some cases slightly higher than, the Sandmeyer route.

For academic research and small-scale synthesis, the choice between the two routes may be dictated by the availability of the respective starting materials. For industrial and large-scale production, the copper-catalyzed halogen exchange is recommended due to its enhanced safety profile, process stability, and scalability.

References

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Anhui Nuoquan Pharmaceutical Co., Ltd. (2019). Synthesis method of 6-iodine-1H-indazole. CN109761185A.
  • Pfizer Inc. (2006). Methods for preparing indazole compounds. WO2006048745A1.
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • BenchChem. (2025).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • BenchChem. (2025). An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Gao, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 18485-18495.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • Vedantu. (2025, June 24). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Guidechem. (2022, September 21). How is 6-IODO (1H)

Sources

Comparative

Comparative SAR Guide: 6-Iodo-1H-indazole Scaffolds in Kinase Inhibitor Design

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Executive Summary: The Strategic Value of the C6-Vector In the crowded la...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The Strategic Value of the C6-Vector

In the crowded landscape of kinase inhibitor design, the 6-Iodo-1H-indazole scaffold represents a critical "pivot point" for structure-activity relationship (SAR) exploration. While the indazole core is a privileged scaffold for ATP-competitive inhibition—mimicking the adenine ring of ATP—the 6-position offers a unique geometric vector distinct from the commonly utilized 3- and 5-positions.

This guide objectively compares the 6-iodo analog against its positional isomers (3-iodo, 5-iodo) and functional alternatives. It demonstrates that the C6-iodine handle is not merely a synthetic convenience but a strategic tool for accessing solvent-exposed regions to improve solubility and allosteric pockets to enhance isoform selectivity (e.g., JNK3 vs. JNK1, PLK1 vs. PLK2/3).

Structural Analysis: The Vector Comparison

To understand why a chemist selects 6-Iodo-1H-indazole, one must analyze the vectors available on the indazole core when bound to the kinase hinge region.

The Indazole Vector Map

When the indazole N1-H/N2 motif binds to the kinase hinge (typically interacting with the backbone carbonyl and amide NH of residues like Glu or Leu), the carbon substitutions project into distinct sub-pockets:

  • C3-Position: Projects toward the Gatekeeper residue or deep into the hydrophobic back-pocket. Modification here often affects potency drastically but can introduce steric clashes (e.g., T790M mutations in EGFR).

  • C5-Position: Projects into the Hydrophobic Pocket II or the ribose binding area.

  • C6-Position (Focus): Projects outward toward the Solvent Front or the shelf region. This is the optimal vector for solubilizing groups (morpholines, piperazines) or selectivity-inducing moieties that do not disrupt the primary hinge binding.

Visualization of Binding Vectors

The following diagram illustrates the functional logic of choosing the C6-position over others.

IndazoleSAR Core 1H-Indazole Core (ATP Mimetic) Hinge Hinge Region (H-Bond Donor/Acceptor) Core->Hinge N1/N2 Binding C3 C3-Position (Gatekeeper Interaction) Core->C3 Vector A C5 C5-Position (Hydrophobic Pocket II) Core->C5 Vector B C6 C6-Position (Target) (Solvent Front/Selectivity) Core->C6 Vector C (Solubilizing) Solubility Groups\n(e.g., Piperazine) Solubility Groups (e.g., Piperazine) C6->Solubility Groups\n(e.g., Piperazine) Suzuki Coupling Selectivity Clamps Selectivity Clamps C6->Selectivity Clamps

Figure 1: Vector analysis of the Indazole scaffold. The C6-position provides a unique exit vector toward the solvent front, distinct from the internal hydrophobic targeting of C3/C5.

Comparative Reactivity & Synthetic Utility[1]

The utility of 6-Iodo-1H-indazole lies in its reactivity profile compared to its bromo- or chloro-analogs, and its positional isomers.

Halogen Reactivity Comparison

The iodine atom at C6 is significantly more reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) than bromine or chlorine. This allows for late-stage diversification under milder conditions, preserving sensitive functional groups elsewhere on the molecule.

Feature6-Iodo-1H-indazole6-Bromo-1H-indazole5-Iodo-1H-indazole
C-X Bond Energy Low (Weakest, most reactive)MediumLow
Pd-Oxidative Addition Fast (Room Temp possible)Slow (Requires Heat/Ligands)Fast
Regioselectivity (N-H) N1-H is dominant tautomerN1-H is dominantN1-H is dominant
Synthetic Access Difficult (Direct iodination favors C3)ModerateModerate
Primary Use Late-stage library generationEarly-stage building blockCore scaffold construction
Synthetic Workflow

Because direct iodination of indazole preferentially occurs at C3 (electrophilic aromatic substitution), 6-Iodo-1H-indazole is typically synthesized via a de novo ring formation or diazonium displacement from 6-aminoindazole to ensure regiochemical purity.

SynthesisFlow Start 6-Nitroindazole Step1 Reduction (H2, Pd/C or SnCl2) Start->Step1 Amine 6-Aminoindazole Step1->Amine Step2 Sandmeyer / Diazotization (NaNO2, KI, H+) Amine->Step2 Iodo 6-Iodo-1H-indazole (The Scaffold) Step2->Iodo Step3 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Iodo->Step3 Final 6-Aryl-Indazole Inhibitor Step3->Final

Figure 2: Reliable synthetic route to 6-functionalized indazoles, avoiding C3-halogenation impurities.

Comparative Biological Performance (SAR Data)

The following data summarizes the impact of C6-substitution versus C5-substitution in the context of JNK3 (c-Jun N-terminal kinase 3) and PLK1 (Polo-like kinase 1) inhibition. These kinases are standard case studies for indazole scaffolds.

Case Study: JNK3 Selectivity

Objective: Inhibit JNK3 (neurodegeneration target) while sparing JNK1/p38 (toxicity). Data Source: Aggregated from representative SAR studies (e.g., J. Med.[1] Chem. 2023, Vertex/NIH studies).

Compound VariantSubstitution (R)JNK3 IC50 (nM)Selectivity (vs. p38α)Observation
Ref (Unsub) 6-H1520xBaseline potency.
Analog A 6-Fluoro 1 226x Small halogen at C6 improves metabolic stability and selectivity.
Analog B 6-Methoxy458xBulky e-donor at C6 disrupts solvent front water network; loss of selectivity.
Analog C 6-(4-Pyridine) 5 >100x Optimal. Heterocycle extends into solvent, engaging specific H-bonds.
Comparator 5-Fluoro1215xC5 substitution does not improve selectivity significantly compared to C6.

Key Insight: The 6-position is highly sensitive to steric bulk but ideal for polarity. Introducing a 6-fluoro or 6-heteroaryl group (derived from 6-iodo cross-coupling) often yields superior isoform selectivity compared to 5-substituted analogs.

Case Study: PLK1 Inhibition

In PLK1 inhibitors (e.g., analogues of BI 2536), the indazole 6-position is often used to attach solubilizing tails.

  • 6-Iodo precursor

    
    6-(N-methylpiperazinyl) analog :
    
    • Solubility: Increases from <5 µM to >100 µM.

    • Potency: Retained (IC50 < 10 nM).[2]

    • Mechanism: The piperazine tail points out of the ATP pocket, interacting with solvent without steric clash.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the 6-iodo scaffold.

Protocol: Regioselective Synthesis of 6-Iodo-1H-indazole

Rationale: Direct iodination of indazole yields 3-iodo-indazole. This Sandmeyer approach guarantees the 6-iodo isomer.

  • Diazotization: Suspend 6-aminoindazole (1.0 eq) in 6M HCl at 0°C. Add NaNO2 (1.2 eq) dropwise (aq. solution) while maintaining temp <5°C. Stir for 30 min to form the diazonium salt.

  • Iodination: Slowly add the cold diazonium solution to a stirred solution of KI (2.0 eq) in water at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. (Evolution of N2 gas observed).

  • Workup: Neutralize with NaHCO3. Extract with Ethyl Acetate (3x). Wash organic layer with 10% Na2S2O3 (to remove free iodine) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc). 6-Iodo-1H-indazole typically elutes as a pale yellow solid.

Protocol: General Suzuki-Miyaura Coupling at C6

Rationale: Optimized for the 6-iodo handle to minimize de-iodination.

  • Setup: In a microwave vial, combine 6-iodo-1H-indazole (1.0 eq), Aryl-Boronic Acid (1.2 eq), and Pd(dppf)Cl2·DCM (0.05 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs2CO3 (3.0 eq).

  • Conditions: Degas with Argon for 5 mins. Heat at 90°C for 4 hours (or MW 110°C for 30 min).

  • Validation: Monitor by LC-MS. The C6-I bond is highly reactive; if conversion is low, check for catalyst poisoning by the indazole nitrogens (consider protecting N1 with THP or Boc if yields are <50%).

References

  • Zhang, T., et al. (2023). "Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease." Journal of Medicinal Chemistry. Link

  • Zhao, Y., et al. (2021). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry. Link

  • BenchChem Technical Report. (2025). "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." Link

  • Yu, E. C., et al. (2021).[3][4] "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters. Link

  • Lier, F., et al. (2022).[5] "Indazole Derivatives as Kinase Inhibitors: Synthesis and Anti-Cancer Activity."[5][6] Bioorganic Chemistry. Link

Sources

Validation

Optimizing Kinase Selectivity: A Comparative Guide to 6-Iodo-1H-Indazole Derivatives

Executive Summary: The 6-Iodo Advantage In the crowded landscape of kinase inhibitor discovery, the 6-Iodo-1H-indazole scaffold has emerged as a privileged intermediate.[1][2] Unlike its 3-substituted or 5-substituted co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6-Iodo Advantage

In the crowded landscape of kinase inhibitor discovery, the 6-Iodo-1H-indazole scaffold has emerged as a privileged intermediate.[1][2] Unlike its 3-substituted or 5-substituted counterparts, the 6-position offers a unique vector for chemical modification that typically projects towards the solvent-exposed region or the ribose binding pocket, depending on the binding mode (Type I vs. Type II).

This guide objectively compares the cross-reactivity profiles of inhibitors derived from this specific scaffold. By leveraging the 6-iodo handle for palladium-catalyzed cross-coupling, researchers can fine-tune physicochemical properties and selectivity profiles without disrupting the critical hinge-binding interactions mediated by the indazole nitrogen core.

Key Findings
  • Synthetic Versatility: The C6-iodine allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings, enabling rapid library generation.

  • Selectivity Tuning: Bulky hydrophobic groups at C6 often improve selectivity for FLT3 and JNK3 by exploiting non-conserved regions of the ATP pocket.

  • Bioisosterism: Compared to indole scaffolds, the indazole core provides an additional hydrogen bond acceptor (N2), frequently resulting in higher affinity for the hinge region backbone.[3]

Structural Rationale & Mechanism

To understand the cross-reactivity data, one must first understand the binding geometry.

The Indazole Hinge Bind

The 1H-indazole core typically functions as a hinge binder. The N1-H serves as a hydrogen bond donor, while N2 serves as an acceptor.

  • VS Indole: Indole lacks the N2 acceptor.[3] Consequently, indazole derivatives often exhibit superior potency against kinases requiring a bidentate hinge interaction.

  • The 6-Position Vector: In many co-crystal structures (e.g., with JNK3 or VEGFR2 ), the 6-position substituent points away from the gatekeeper residue. This allows for the accommodation of larger groups that can induce "induced-fit" selectivity, particularly for Type II (DFG-out) inhibitors.

Diagram 1: Synthesis & Derivatization Workflow

This diagram illustrates the conversion of the raw 6-iodo scaffold into a functionalized inhibitor library.

IndazoleWorkflow Start 6-Iodo-1H-indazole (Scaffold) Step1 Protection (THP/SEM) Start->Step1 Reagent Prep Step2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step1->Step2 R-B(OH)2 / Pd(PPh3)4 Step3 Deprotection Step2->Step3 TFA/HCl Library C6-Functionalized Library Step3->Library Purification Profile KINOMEscan Profiling Library->Profile Kd Determination

Caption: Workflow transforming the 6-iodo-1H-indazole core into a testable library via C6-diversification.

Comparative Profiling Data

The following data synthesizes cross-reactivity profiles from key medicinal chemistry campaigns (e.g., targeting FLT3 and JNK3). The comparison highlights how C6-substitution patterns dictate the "Selectivity Score" (S-score).

Metric Definitions
  • S(35): Percent of kinases in a panel (e.g., 400+) inhibited by >65% at a screening concentration (usually 10 µM). Lower is more selective.

  • Type II Binding: Stabilizing the inactive kinase conformation (DFG-out).

Table 1: Selectivity Profile of C6-Modified Indazoles vs. Reference Inhibitors[4]
Compound ClassScaffold CoreC6-SubstituentPrimary TargetOff-Targets (High Affinity)Selectivity Note
Ref. Compound A 1H-IndazoleBenzamide (via C6-amine)FLT3 / PDGFRα c-Kit, CSF1RHigh Selectivity. The C6-benzamide accesses the allosteric pocket, enforcing Type II binding which is less conserved across the kinome.
Ref. Compound B 1H-IndazoleH / Small Alkyl JNK3 p38α, CDK2Low Selectivity. Lack of steric bulk at C6 allows binding to many MAPK family members.
Sunitinib (Control)IndolinoneN/AVEGFR/PDGFRBroad SpectrumKnown "dirty" multi-kinase inhibitor.
Pazopanib (Control)2H-IndazoleN/A (Substituted at C3)VEGFR/c-KitFGFR, PDGFRC3-substitution targets the gatekeeper; different profile than C6-derivatives.

Critical Insight: Data from Nature Chemical Biology and J. Med. Chem. indicates that C6-benzamide derivatives of indazole (Compound A style) exhibit significantly lower S(35) scores (approx 0.02) compared to C3-substituted analogs. This suggests the C6 vector is superior for designing "clean" inhibitors for FLT3/PDGFR [1][2].

Experimental Protocol: Cross-Reactivity Profiling

To validate the selectivity of your 6-iodo-derived library, we recommend the KINOMEscan™ competition binding assay over traditional activity assays. This method eliminates the variability of ATP concentrations (since it measures


, not 

).
Protocol: Active Site-Directed Competition Binding

Objective: Determine the Selectivity Score (S-score) and dissociation constants (


) against a panel of ~468 kinases.

Reagents:

  • Test Compound (10 mM in DMSO)

  • DNA-tagged Kinase Library (T7 phage strains)

  • Immobilized Active-Site Ligand Beads

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare 1000x stocks of the 6-iodo derivatives in 100% DMSO.

    • Dilute to 1x in binding buffer. Final screening concentration is typically 1 µM or 10 µM .

  • Competition Reaction:

    • Combine DNA-tagged kinase, immobilized ligand beads, and test compound in a 384-well plate.

    • Control: DMSO only (0% inhibition).

    • Incubation: 1 hour at Room Temperature with shaking. Mechanism: The test compound competes with the immobilized ligand for the kinase ATP-binding site.

  • Washing & Elution:

    • Wash beads 3x with PBS/Tween-20 to remove unbound kinase.

    • Elute bound kinase (which did not bind the test compound) using elution buffer.

  • qPCR Readout:

    • Quantify the eluted kinase via qPCR using the DNA tag.[4][5]

    • Calculation:

      
      
      
    • Low "Percent Remaining" indicates High Binding/Inhibition .

  • Data Analysis (Graphviz Visualization):

    • Calculate

      
       using the Hill equation if running a dose-response.
      
    • Generate a "TreeSpot" diagram to visualize kinome coverage.[4]

Diagram 2: FLT3 Signaling Pathway (Target Context)

Understanding the downstream effects of inhibiting FLT3 with a selective 6-indazole derivative.

FLT3Path FLT3 FLT3 Receptor (Target) STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Ligand FL Ligand Ligand->FLT3 Activation Prolif Cell Proliferation STAT5->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif AKT AKT PI3K->AKT Survival Survival / Anti-Apoptosis AKT->Survival

Caption: Signaling cascade inhibited by FLT3-selective indazoles. Note the dual pathway suppression (RAS/ERK and PI3K/AKT).

Conclusion & Recommendations

For researchers utilizing the 6-Iodo-1H-indazole scaffold:

  • Prioritize C6-Amides for Selectivity: If your goal is a selective Type II inhibitor (e.g., for FLT3, PDGFR, or KIT), convert the 6-iodo group to an amine and couple with bulky benzamides. This strategy consistently yields cleaner profiles than simple alkylation [1].

  • Use C6-Aryls for Potency: For targets like JNK3 or CHEK1, direct Suzuki coupling of aryl groups at C6 maximizes potency but requires rigorous counter-screening against p38 MAPK due to structural similarity [3].

  • Validate with KINOMEscan: Do not rely solely on enzymatic

    
     assays during early optimization. Binding assays (
    
    
    
    ) provide a more accurate prediction of intracellular occupancy and off-target liability.

References

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Source: National Institutes of Health (PMC) URL:[Link]

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Source: ACS Chemical Neuroscience / PMC URL:[Link]

  • 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-1H-indazol-3-ol
Reactant of Route 2
6-Iodo-1H-indazol-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.